molecular formula C14H8ClFN2OS2 B2856937 5-chloro-N-(4-(4-fluorophenyl)thiazol-2-yl)thiophene-2-carboxamide CAS No. 325987-28-8

5-chloro-N-(4-(4-fluorophenyl)thiazol-2-yl)thiophene-2-carboxamide

Cat. No.: B2856937
CAS No.: 325987-28-8
M. Wt: 338.8
InChI Key: NPWPORXWBUMSIY-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

5-Chloro-N-(4-(4-fluorophenyl)thiazol-2-yl)thiophene-2-carboxamide is a heterocyclic compound featuring a thiophene carboxamide core linked to a substituted thiazole ring. The thiophene moiety is substituted with a chlorine atom at position 5, while the thiazole ring is functionalized with a 4-fluorophenyl group at position 4. This structural arrangement confers unique electronic and steric properties, making it a candidate for pharmacological exploration.

Properties

IUPAC Name

5-chloro-N-[4-(4-fluorophenyl)-1,3-thiazol-2-yl]thiophene-2-carboxamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C14H8ClFN2OS2/c15-12-6-5-11(21-12)13(19)18-14-17-10(7-20-14)8-1-3-9(16)4-2-8/h1-7H,(H,17,18,19)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

NPWPORXWBUMSIY-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC(=CC=C1C2=CSC(=N2)NC(=O)C3=CC=C(S3)Cl)F
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C14H8ClFN2OS2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

338.8 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Mechanism of Action

Comparison with Similar Compounds

Nitro vs. Chloro Substituents

  • Nitrothiophene Analogs: Compounds like N-(4-(3-methoxy-4-(trifluoromethyl)phenyl)thiazol-2-yl)-5-nitrothiophene-2-carboxamide () and N-(4-(3,4-difluorophenyl)thiazol-2-yl)-5-nitrothiophene-2-carboxamide (Compound 11, ) replace the chlorine atom with a nitro group.
  • Chlorothiophene Core : The chlorine atom in the target compound offers moderate electron-withdrawing effects, which may balance reactivity and metabolic stability compared to nitro analogs.

Brominated Thiophene Derivatives

  • describes 4-bromo-N-[5-(2,4-dichlorobenzyl)-1,3-thiazol-2-yl]thiophene-2-carboxamide (Compound 6d), where bromine increases molecular weight and polarizability. Such modifications correlate with enhanced anticancer activity (e.g., cytotoxicity in Compound 5f) .

Thiazole Ring Modifications

Phenyl Substituents

  • 3,4-Difluorophenyl and Trifluoromethylphenyl Groups : Compound 11 () and ’s analog feature di- or trifluorinated phenyl groups, which enhance electronegativity and may improve target binding in antibacterial applications .
  • Benzyl and Dichlorobenzyl Groups : highlights N-[5-(2,4-dichlorobenzyl)-1,3-thiazol-2-yl]thiophene-2-carboxamide (Compound 5f), where bulky dichlorobenzyl substituents enhance steric effects, correlating with significant cytostatic activity .

Core Heterocycle Replacements

Thiazole vs. Oxazolidinone in Rivaroxaban

  • Rivaroxaban (–7): A clinically approved anticoagulant, replaces the thiazole ring with an oxazolidinone scaffold. The structural shift (e.g., morpholine and oxazolidinone substituents) enables selective Factor Xa inhibition, demonstrating how heterocycle choice dictates therapeutic targets .

Imidazole-Thiazole Hybrids

    Q & A

    Basic Research Questions

    Q. What are the optimized synthetic routes for 5-chloro-N-(4-(4-fluorophenyl)thiazol-2-yl)thiophene-2-carboxamide, and how can reaction conditions be tailored to improve yield and purity?

    • Methodological Answer : Synthesis typically involves multi-step reactions, starting with chlorination of thiophene-2-carboxylic acid derivatives followed by coupling with 4-(4-fluorophenyl)thiazol-2-amine. Key steps include:

    • Amide bond formation : Use coupling agents like EDCI/HOBt in anhydrous DMF under nitrogen to minimize hydrolysis .
    • Thiazole ring construction : Cyclize thiourea intermediates with α-haloketones (e.g., 4-fluorophenacyl bromide) in ethanol at reflux .
    • Optimization : Adjust stoichiometry (1:1.2 molar ratio for amine:acid chloride) and temperature (60–70°C) to achieve yields >70%. Purity is enhanced via recrystallization from ethanol/water mixtures .

    Q. Which spectroscopic techniques are most effective for characterizing this compound, and what key spectral markers should researchers prioritize?

    • Methodological Answer : Use a combination of:

    • ¹H/¹³C NMR : Identify thiophene protons (δ 7.2–7.5 ppm) and thiazole carbons (δ 150–160 ppm). The amide proton appears at δ 10.2–10.8 ppm .
    • IR Spectroscopy : Confirm amide C=O stretching (~1650 cm⁻¹) and N-H bending (~1550 cm⁻¹) .
    • Mass Spectrometry : Look for [M+H]⁺ peaks at m/z 377.8 (calculated for C₁₄H₈ClFN₂OS₂) .

    Q. What in vitro assays are suitable for initial biological screening, and how should controls be designed?

    • Methodological Answer : Prioritize:

    • Enzyme inhibition assays : Test against COX-1/2 or thrombin using fluorogenic substrates (e.g., Dabcyl-Edans for thrombin). Include rivaroxaban as a positive control .
    • Antimicrobial screening : Use microdilution assays (MIC determination) against S. aureus and E. coli with ciprofloxacin as a reference .
    • Controls : Use DMSO vehicle controls (<1% v/v) and validate with Z’-factor >0.5 to ensure assay robustness .

    Advanced Research Questions

    Q. How can crystallographic data resolve structural ambiguities in this compound, and what software tools are recommended for refinement?

    • Methodological Answer :

    • Data collection : Use single-crystal X-ray diffraction (Cu-Kα radiation, λ=1.5418 Å) at 100 K. Resolve disorder in the thiazole ring using SHELXL for refinement .
    • Key parameters : Monitor R-factor (<5%) and electron density maps (e.g., omit maps for flexible substituents) .
    • Software : SHELX suite for structure solution and refinement; Coot for model validation .

    Q. What computational strategies are effective for elucidating structure-activity relationships (SAR) in thiophene-thiazole hybrids?

    • Methodological Answer :

    • Docking studies : Use AutoDock Vina to model interactions with COX-2 (PDB ID: 5KIR). Focus on hydrogen bonding with Arg120 and hydrophobic contacts with Val523 .
    • QSAR models : Apply MLR or PLS regression on descriptors like logP, polar surface area, and H-bond acceptors. Validate with leave-one-out cross-validation (R² >0.8) .

    Q. How can contradictory biological activity data across studies be systematically addressed?

    • Methodological Answer :

    • Meta-analysis : Aggregate data from ≥3 independent studies using random-effects models. Assess heterogeneity via I² statistics .
    • Experimental replication : Standardize protocols (e.g., ATP-based viability assays vs. resazurin) and cell lines (e.g., HepG2 vs. HEK293) .
    • Dose-response validation : Perform EC₅₀ determinations with Hill slope analysis to rule out assay artifacts .

    Q. What formulation strategies mitigate solubility limitations in pharmacokinetic studies?

    • Methodological Answer :

    • Co-solvents : Use PEG-400/water (60:40) for intravenous dosing; monitor for hemolysis .
    • Solid dispersions : Prepare with HPMCAS-LF via hot-melt extrusion (30% drug loading). Characterize dissolution profiles in FaSSIF media .

    Q. Which pharmacodynamic markers are most informative for tracking target engagement in vivo?

    • Methodological Answer :

    • Biomarkers : Measure plasma TXB₂ (COX-1 inhibition) and D-dimer (anticoagulant effect) via ELISA .
    • Imaging : Use ¹⁸F-labeled analogs for PET imaging to assess tissue distribution .

    Disclaimer and Information on In-Vitro Research Products

    Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.